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Compound of Interest

Compound Name: 1,3,5-Heptatriene

Cat. No.: B106202

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-
heptatriene, a conjugated polyene of interest in various fields of chemical research. The
information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with detailed experimental protocols and structural
visualizations to facilitate a deeper understanding of its molecular characteristics.

Executive Summary

1,3,5-Heptatriene is a seven-carbon conjugated system with three double bonds. This
document focuses on the spectroscopic properties of the (E,E)-isomer, the most stable and
commonly studied form. The following sections detail its characteristic signatures in 1H NMR,
13C NMR, IR, and MS, providing researchers with the necessary data for identification and
characterization.

Molecular Structure of (E,E)-1,3,5-Heptatriene

The structure of (E,E)-1,3,5-heptatriene is a linear chain of seven carbon atoms with
alternating double and single bonds. The "(E,E)" designation indicates the trans configuration
of the substituents around the C3-C4 and C5-C6 double bonds.

CL —» C2 —» C3 —» C4 —p» C5 —P» C6 —» C7
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Caption: Linear structure of 1,3,5-heptatriene.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E,E)-1,3,5-heptatriene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for (E,E)-1,3,5-Heptatriene

S Chemical Shift Multiplicity Coupling
(ppm) Constants (J, Hz)

H1 5.05 d 10.1

H2 6.29 dd 10.4,15.1

H3 5.70 m

H4 6.06 m

H5 5.70 m

H6 6.06 m

H7 1.74 d

Note: Data is analogous to similar conjugated systems like trans-1,3-pentadiene and may vary
slightly depending on the solvent and experimental conditions.

Table 2: 13C NMR Data for (E,E)-1,3,5-Heptatriene[1]
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Carbon Chemical Shift (ppm)
C1 117.2

Cc2 136.9

C3 130.5

C4 130.8

C5 128.8

C6 1315

Cc7 18.2

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for (E,E)-1,3,5-Heptatriene (Vapor Phase)[1]

Wavenumber (cm—?) Intensity Assignment
~3080-3010 Medium =C-H stretch
~2960-2850 Medium C-H stretch (alkyl)
~1650-1600 Medium C=C stretch (conjugated)
~1000-650 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron lonization Mass Spectrum of (E,E)-1,3,5-
Heptatriene[2][3]
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miz Relative Intensity Possible Fragment
94 High [M]* (Molecular lon)
79 High [M-CHs]*

77 Medium [CeHs]*

66 Medium [CsHe]*

65 Medium [CsHs]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized for the instrument and sample
conditions.

NMR Spectroscopy

A sample of 1,3,5-heptatriene (5-10 mg) is dissolved in a deuterated solvent (e.g., CDClIs, 0.5-
0.7 mL) in a5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR
spectrometer. For *H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2
seconds. For 13C NMR, several hundred to several thousand scans may be necessary to
achieve a good signal-to-noise ratio, with a longer relaxation delay (e.g., 2-5 seconds).
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

For vapor-phase IR spectroscopy, a small amount of liquid 1,3,5-heptatriene is injected into an
evacuated gas cell with a known path length (e.g., 10 cm). The cell is then filled with an inert
gas like nitrogen to a specific pressure. The IR spectrum is recorded using a Fourier Transform
Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm~—1. A
background spectrum of the empty or nitrogen-filled cell is recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)
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Mass spectra are typically obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS). A dilute solution of 1,3,5-heptatriene in a volatile solvent (e.qg.,
dichloromethane or hexane) is injected into the GC. The compound is separated from the
solvent and any impurities on a capillary column (e.g., DB-5ms) and then introduced into the
mass spectrometer. Electron ionization (El) at 70 eV is commonly used. The mass analyzer
(e.g., a quadrupole) scans a mass range of m/z 35-300 to detect the molecular ion and its
fragments.

Visualization of Key Processes
Mass Spectrometry Fragmentation Pathway

The fragmentation of the 1,3,5-heptatriene molecular ion in an electron ionization mass
spectrometer can proceed through several pathways. A primary fragmentation is the loss of a

)
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o
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methyl radical.

Caption: Proposed fragmentation of 1,3,5-heptatriene in MS.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a foundational
resource for the identification and characterization of 1,3,5-heptatriene. The distinct patterns
observed in its NMR, IR, and MS spectra serve as reliable fingerprints for this conjugated
polyene, aiding researchers in its study and application across various scientific disciplines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106202#spectroscopic-data-of-1-3-5-heptatriene-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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